Mortality Reduction in Malignant Hyperthermia Crisis: Dantrolene Sodium vs. Untreated Control
Dantrolene Sodium remains the only specific therapeutic agent for MH, with its introduction leading to a dramatic, quantifiable decrease in patient mortality. This represents a class-level inference as no comparable alternative exists for this indication [1].
| Evidence Dimension | Mortality rate from malignant hyperthermia crisis |
|---|---|
| Target Compound Data | ~9% |
| Comparator Or Baseline | Untreated/Pre-Dantrolene (84%) |
| Quantified Difference | Absolute risk reduction of ~75% |
| Conditions | Clinical outcomes in MH-susceptible patients following intravenous Dantrolene Sodium administration |
Why This Matters
This outcome establishes Dantrolene Sodium as an essential, non-substitutable emergency medication for any facility administering volatile anesthetics or succinylcholine.
- [1] Temurziev, S. (2025). Agilus®, a novel formulation of intravenous dantrolene as an alternative to Dantrium® for the treatment of a malignant hyperthermia crisis. Acta Anaesthesiologica Belgica, 76(2). View Source
